

# An In-depth Technical Guide to Cytosine-13C2,15N3 in Advanced Research

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## Compound of Interest

Compound Name: Cytosine-13C2,15N3

Cat. No.: B1456445

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CAS Number: 285978-06-5

This technical guide provides a comprehensive overview of **Cytosine-13C2,15N3**, an isotopically labeled form of the nucleobase cytosine, for researchers, scientists, and drug development professionals. This document details its applications, relevant experimental protocols, and the underlying metabolic pathways, offering a critical resource for those employing stable isotope tracing in their research.

## Introduction to Isotopically Labeled Cytosine

**Cytosine-13C2,15N3** is a stable, non-radioactive isotopologue of cytosine where two carbon atoms are replaced with Carbon-13 ( $^{13}\text{C}$ ) and three nitrogen atoms are replaced with Nitrogen-15 ( $^{15}\text{N}$ ).<sup>[1]</sup> This labeling strategy results in a predictable mass shift, making it an invaluable tracer in a variety of advanced analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[2]</sup> Its primary utility lies in its ability to be incorporated into nucleic acids (DNA and RNA), allowing for the precise tracking of metabolic fates and the quantification of biological processes.<sup>[3]</sup>

The key advantage of using stable isotopes like  $^{13}\text{C}$  and  $^{15}\text{N}$  is their ability to trace the flow of molecules through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.<sup>[2]</sup> This makes **Cytosine-13C2,15N3** a powerful tool in fields such as metabolomics, proteomics, and drug discovery.<sup>[2][4]</sup>

## Key Physicochemical and Product Data

A summary of the key quantitative data for **Cytosine-13C2,15N3** is provided in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	285978-06-5	[1]
Molecular Formula	$^{13}\text{C}_2\text{C}_2\text{H}_5^{15}\text{N}_3\text{O}$	[1]
Molecular Weight	116.07 g/mol	[1]
Isotopic Purity ( $^{13}\text{C}$ )	≥99 atom %	[1][5]
Isotopic Purity ( $^{15}\text{N}$ )	≥98 atom %	[1][5]
Mass Shift	M+5	[1][5][6]
Physical Form	Solid	[1][5][6]
Melting Point	>300 °C	[1][5][6]

## Applications in Research and Drug Development

The unique properties of **Cytosine-13C2,15N3** lend it to a wide array of applications in both basic research and pharmaceutical development.

### Metabolic Flux Analysis (MFA)

Stable isotope tracing is a cornerstone of metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions within a cell.[7] By introducing  $^{13}\text{C}$  and  $^{15}\text{N}$  labeled precursors like **Cytosine-13C2,15N3**, researchers can track the incorporation of these isotopes into downstream metabolites.[8] This provides a dynamic view of cellular metabolism, revealing how metabolic pathways are altered in disease states, such as cancer, or in response to drug treatment.[7][9]

### DNA Methylation and Epigenetic Studies

DNA methylation, the addition of a methyl group to cytosine residues, is a crucial epigenetic modification that regulates gene expression.[10][11] Stable isotope labeling with compounds

like  $^{15}\text{N}$ -enriched uridine (a precursor to cytosine) can be used to study the dynamics of DNA methylation.[10][11] By combining this with a labeled methyl donor (e.g.,  $^2\text{H}$ -enriched methionine), the kinetics of both DNA replication and the methylation of newly synthesized DNA can be monitored simultaneously using mass spectrometry.[10][11] This approach allows for a detailed investigation of the mechanisms of methylation and how they are affected by disease or therapeutic intervention.

## Nucleic Acid Structural and Functional Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids and their complexes with proteins or small molecules.[12] The incorporation of  $^{13}\text{C}$  and  $^{15}\text{N}$  labels into DNA and RNA can significantly enhance the resolution and sensitivity of NMR experiments, facilitating the assignment of complex spectra and enabling the study of larger biomolecules.[12][13] This is critical for understanding the structure-function relationships of nucleic acids in various biological processes.

## Drug Discovery and Development

Isotopically labeled compounds are essential throughout the drug discovery and development pipeline.[14][15] Labeled nucleoside analogs can be used to study the mechanism of action of antiviral and anticancer drugs.[16][17] Furthermore, stable isotope labeling is a key component of ADME (absorption, distribution, metabolism, and excretion) studies, which are crucial for understanding the pharmacokinetic properties of new drug candidates.[18]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of isotopically labeled cytosine.

### Protocol for Incorporation of Labeled Cytosine into DNA via Primer Extension

This protocol outlines a general method for incorporating labeled dCTP (derived from **Cytosine-13C2,15N3**) into a DNA strand using a DNA polymerase.

Materials:

- DNA template
- Primer complementary to the 3' end of the template
- DNA Polymerase (e.g., Taq polymerase)
- Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
- $^{13}\text{C},^{15}\text{N}$ -labeled dCTP
- Reaction buffer
- Nuclease-free water

#### Procedure:

- **Annealing:** In a PCR tube, combine the DNA template and primer in the appropriate reaction buffer. Heat the mixture to 95°C for 2 minutes to denature the DNA, then cool to the annealing temperature of the primer for 30 seconds.
- **Extension:** Add the dNTP mix (containing dATP, dGTP, dTTP, and the labeled dCTP) and the DNA polymerase to the reaction tube. Incubate at the optimal extension temperature for the polymerase (typically 72°C for Taq) for a duration dependent on the length of the desired product.[\[19\]](#)
- **Purification:** Purify the labeled DNA product using a suitable method, such as a PCR purification kit or gel electrophoresis, to remove unincorporated nucleotides and polymerase.
- **Quantification:** Quantify the concentration of the labeled DNA product using a spectrophotometer or a fluorescence-based assay.

## Protocol for Mass Spectrometric Analysis of Labeled DNA

This protocol describes the general steps for analyzing DNA containing  $^{13}\text{C},^{15}\text{N}$ -labeled cytosine by liquid chromatography-mass spectrometry (LC-MS).

#### Materials:

- Labeled DNA sample
- Enzymatic digestion cocktail (e.g., DNA Degradase Plus)
- LC-MS grade solvents (e.g., acetonitrile, water with formic acid)
- A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

#### Procedure:

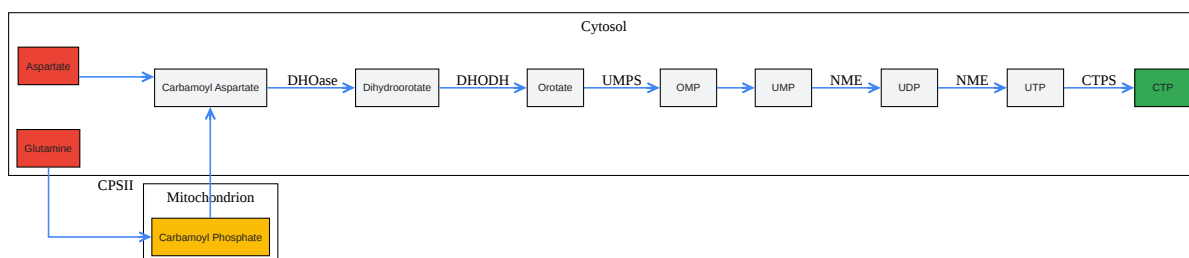
- **Enzymatic Digestion:** Digest the purified labeled DNA sample to its constituent nucleosides using a nuclease enzyme mixture.[\[20\]](#) This breaks down the DNA backbone, releasing the individual nucleosides, including the labeled cytosine.
- **Chromatographic Separation:** Inject the digested sample onto a liquid chromatography column (e.g., a reverse-phase C18 column). The nucleosides are separated based on their physicochemical properties.
- **Mass Spectrometry Detection:** The eluting nucleosides are introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio ( $m/z$ ) of both the unlabeled and the  $^{13}\text{C}$ ,  $^{15}\text{N}$ -labeled cytosine.
- **Data Analysis:** The relative abundance of the labeled and unlabeled cytosine is determined from the mass spectra. This information can be used to calculate the percentage of incorporation of the label and to trace the metabolic fate of the cytosine.[\[21\]](#)

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of **Cytosine- $^{13}\text{C}_2$ ,  $^{15}\text{N}_3$** .

### De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids. Stable isotope tracing with labeled precursors can elucidate the activity of this pathway.[\[22\]](#)

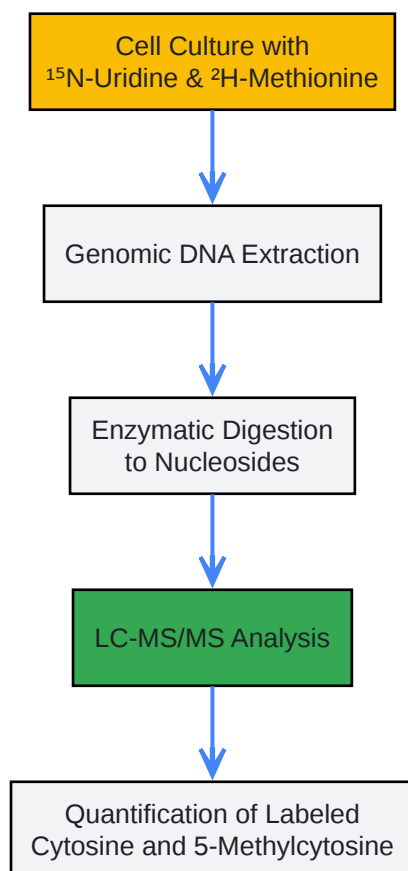


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Caption: De novo pyrimidine biosynthesis pathway.

## Experimental Workflow for DNA Methylation Analysis

This workflow illustrates the key steps in studying DNA methylation dynamics using stable isotope labeling and mass spectrometry.



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Caption: Workflow for DNA methylation analysis.

## Conclusion

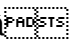
**Cytosine-13C2,15N3** is a versatile and powerful tool for researchers across multiple scientific disciplines. Its application in stable isotope tracing studies provides unparalleled insights into the dynamic processes of cellular metabolism, nucleic acid function, and the mechanisms of disease and drug action. The protocols and pathways outlined in this guide serve as a foundational resource for the effective implementation of this valuable research compound.

### Need Custom Synthesis?

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